

# gabapentin enacarbil food effect optimization administration

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## Compound Focus: Gabapentin Enacarbil

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## Food Effects: Quantitative Data Summary

The table below summarizes key pharmacokinetic data from a study on healthy adults who took a single 1,200 mg dose of **gabapentin enacarbil** under different dietary conditions [1].

Dietary Condition	Total Calories (kcal)	Fat Content (%)	Gabapentin Bioavailability (%)	AUCinf Increase vs. Fasted
Fasted	-	-	42.0 (6.1)	Baseline
Low-Fat Meal	200 - 300	~6%	64.3 (13.2)	23%
Moderate-Fat Meal	500 - 600	~30%	64.9 (16.9)	31%
High-Fat Meal	1000	~50%	76.1 (14.4)	40%

Note: Bioavailability data presented as mean (standard deviation). AUCinf = Area under the plasma concentration-time curve from time zero to infinity.

## Experimental Protocols & Methodologies

Here are the methodologies from key studies that established the food effect and drug interaction profile of **gabapentin enacarbil**.

### Food-Effect Study Protocol

This randomized, open-label, crossover study evaluated the effect of meals with varying fat content [1].

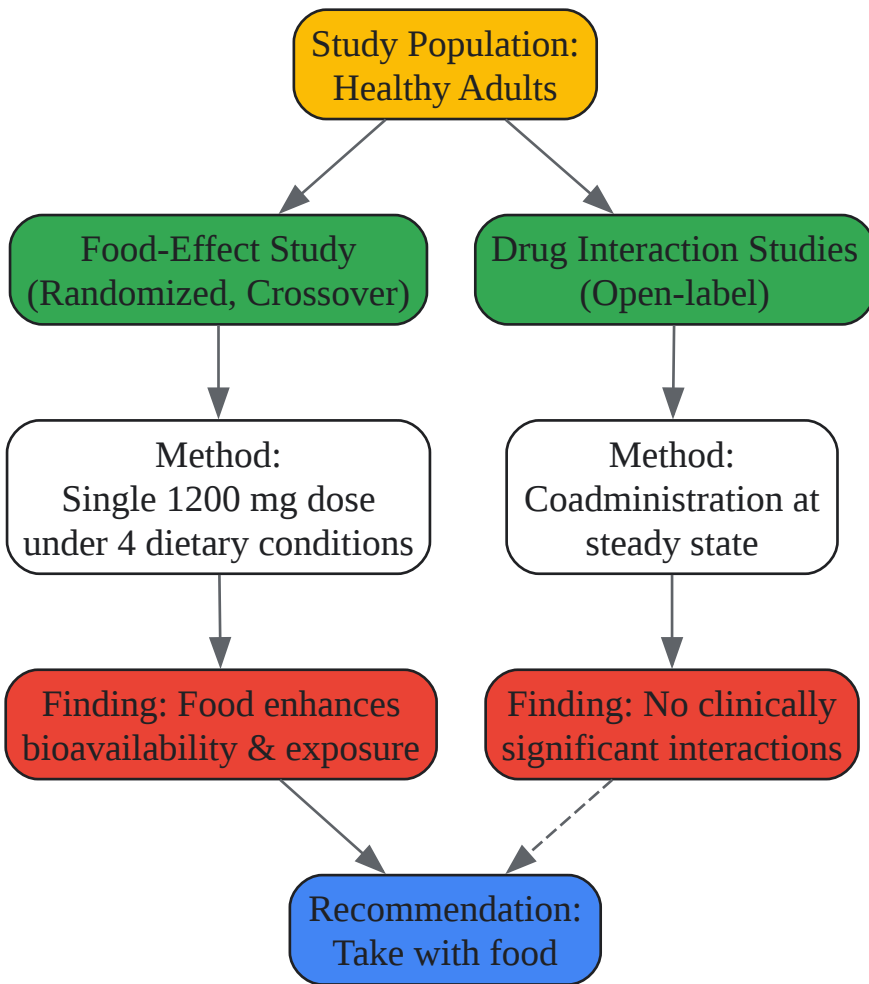
- **Subjects:** 12 healthy adults.
- **Design:** Each subject received a single 1,200 mg oral dose of **gabapentin enacarbil** under four conditions: after an overnight fast, and immediately following **low-fat**, **moderate-fat**, and **high-fat** meals.
- **Washout Period:** A minimum of 5 days separated each treatment condition.
- **Key Assessments:** Primary endpoints included bioavailability (measured by urinary recovery of gabapentin) and systemic exposure (AUC). Safety and tolerability were also monitored.

### Drug-Drug Interaction Study Protocols

Two open-label, three-period studies investigated interactions with naproxen (an MCT-1 substrate) and cimetidine (an OCT2 substrate) [2].

- **Subjects:** 12 healthy adults in each study.
- **Dosing to Steady State:**
  - **Gabapentin Enacarbil:** 1,200 mg once daily for 5 days (with naproxen) or 4 days (with cimetidine).
  - **Naproxen:** 500 mg twice daily.
  - **Cimetidine:** 400 mg four times daily.
- **Key Findings:**
  - **Naproxen:** Coadministration resulted in a small, non-clinically significant increase in gabapentin exposure (AUC increased by ~13%). **No dose adjustment is needed** [2].
  - **Cimetidine:** Coadministration reduced the renal clearance of gabapentin, increasing its AUC by 24%. This is not considered clinically significant for most patients, and **no dose adjustment is recommended** [2].

The following diagram illustrates the workflow and key findings from these critical clinical pharmacology studies.



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## Frequently Asked Questions (FAQs) for Researchers

**Q1: What is the mechanism behind the food effect on gabapentin enacarbil?** Gabapentin enacarbil is a prodrug absorbed by high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the intestinal tract [3] [2] [4]. Food is thought to enhance absorption by stimulating gastrointestinal processes like bile flow and prolonging transit time, thereby increasing the availability of the prodrug to these transporters.

**Q2: Are there any drug interactions of concern at the transport level?** Studies show that co-administration with naproxen (an MCT-1 substrate) or cimetidine (an OCT2 substrate) results in statistically significant but **not clinically significant** changes in gabapentin exposure. Therefore, no dose adjustments are required for these interactions [2].

**Q3: What is the recommended best practice for administering gabapentin enacarbil in clinical trials?**

To ensure consistent and optimal exposure, it is recommended to administer **gabapentin enacarbil with food**. The specific fat content may influence the degree of exposure, so standardizing the meal type in a study protocol can help reduce inter-subject variability [1] [5] [6].

**Q4: How can in vitro dissolution testing predict food effects for formulation development?**

Research indicates that biorelevant dissolution tests using **USP Apparatus 3 (BioDis)** can successfully predict the in vivo pharmacokinetic profile and the sustained release of the wax-matrix tablet under fasted conditions. This method is valuable for formulation screening and optimizing release characteristics [7].

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